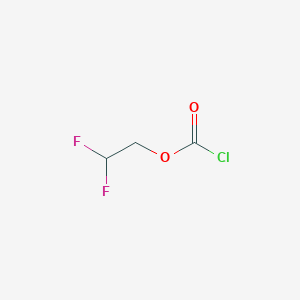

2,2-Difluoroethyl chloroformate

説明

Strategies for Incorporating 2,2-Difluoroethyl Moieties

2,2-Difluoroethyl chloroformate (DFEC) is a reactive electrophile primarily used as an acylating agent to introduce the 2,2-difluoroethoxycarbonyl group onto nucleophilic substrates. The primary strategy for incorporating the 2,2-difluoroethyl moiety using this reagent involves nucleophilic substitution at the carbonyl carbon.

The chloroformate functional group is highly susceptible to attack by various nucleophiles, most commonly alcohols and amines. This reactivity provides a direct and efficient pathway for the synthesis of 2,2-difluoroethyl carbonates and carbamates. These reactions are typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct.

Reaction with Alcohols: When treated with an alcohol (R'-OH), 2,2-difluoroethyl chloroformate yields the corresponding 2,2-difluoroethyl carbonate ester. This reaction provides a straightforward method for linking a molecule of interest to the 2,2-difluoroethyl group via a carbonate linkage.

Reaction with Amines: The reaction of DFEC with primary or secondary amines (R'R''NH) produces stable 2,2-difluoroethyl carbamates. Carbamates are prevalent structures in pharmaceuticals and agrochemicals, making this a highly valuable transformation for modifying bioactive molecules.

The general schemes for these reactions are as follows:

Formation of Carbonates: F2HCCH2OC(O)Cl + R'-OH + Base → F2HCCH2OC(O)OR' + Base·HCl

Formation of Carbamates: F2HCCH2OC(O)Cl + R'R''NH + Base → F2HCCH2OC(O)NR'R'' + Base·HCl

This "building block" approach is advantageous because it avoids the often harsh conditions required for direct fluorination reactions and allows for the late-stage introduction of the 2,2-difluoroethyl group into complex molecules.

Comparison with Other Difluorination Reagents and Methodologies

The method of introducing a difluoroalkyl group using 2,2-difluoroethyl chloroformate is distinct from other difluorination methodologies, which often involve the de novo construction of C-F bonds on the target substrate. A comparison highlights the different strategic applications.

Deoxyfluorination Reagents: Reagents such as diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are used to convert carbonyl compounds (aldehydes and ketones) directly into gem-difluorides (R-C(O)-R' → R-CF2-R'). orgsyn.orgsigmaaldrich.com This is a fundamentally different approach, as it modifies an existing functional group rather than introducing a new, pre-fluorinated building block. wiley-vch.de While powerful, these reagents can be limited by substrate tolerance and the need for stoichiometric amounts of the fluorinating agent. orgsyn.org

Radical and Transition-Metal-Catalyzed Difluoroalkylation: A variety of modern methods exist for the direct introduction of a difluoromethyl (CF2H) or difluoroalkyl group via radical or transition-metal-catalyzed pathways. wiley-vch.denih.govresearchgate.net

Radical Methods: Reagents like Zn(SO2CF2H)2 (DFMS) or those based on sulfones (e.g., PhSO2CF2H) can generate difluoroalkyl radicals that add to heteroarenes or unsaturated systems. cas.cn These reactions often proceed under mild, photoredox-catalyzed conditions. nih.govresearchgate.net

Cross-Coupling Methods: Transition-metal-catalyzed cross-coupling reactions can form C-CF2H bonds, but often require pre-functionalized substrates. wiley-vch.de

The key distinction is that 2,2-difluoroethyl chloroformate introduces a specific F2HCCH2O- unit, whereas the reagents above are used to create C-CF2- or C-CF2H bonds. The chloroformate approach is synthetically straightforward for accessing carbonates and carbamates, while the other methods offer broader access to different types of difluorinated structures.

| Reagent/Methodology | Functional Group Introduced | Typical Substrate | General Mechanism |

|---|---|---|---|

| 2,2-Difluoroethyl chloroformate | F₂HCCH₂OC(O)- | Alcohols, Amines | Nucleophilic Acyl Substitution |

| DAST / Deoxo-Fluor® | -CF₂- | Aldehydes, Ketones | Deoxyfluorination |

| Radical Difluoroalkylation (e.g., DFMS) | -CF₂H, -CF₂R | Heteroarenes, Alkenes | Radical Addition |

| Transition-Metal Cross-Coupling | -CF₂H, -CF₂R | Aryl Halides/Triflates | Reductive Elimination/Transmetalation |

Impact on Molecular Properties and Bioisosteric Relationships

The introduction of a 2,2-difluoroethyl group can profoundly alter a molecule's properties, a strategy widely exploited in drug design. innospk.com The gem-difluoromethylene (CF2) unit is central to these effects.

Impact on Physicochemical Properties:

Lipophilicity: Fluorination generally increases lipophilicity. The CF2H group is considered a lipophilicity-enhancing moiety, though its impact is less pronounced than that of a trifluoromethyl (CF3) group. nih.govmdpi.com This allows for fine-tuning of a molecule's solubility and membrane permeability. Studies on functionalized cycloalkanes showed that gem-difluorination leads to complex trends in lipophilicity and aqueous solubility that are dependent on the ring size and position of the fluorine atoms. nih.gov

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making fluorinated sites more resistant to metabolic oxidation by cytochrome P450 enzymes. mdpi.com Incorporating a CF2 group can block metabolic pathways, potentially increasing the half-life of a drug. Gem-difluorination has been shown to either not affect or slightly improve the metabolic stability of model compounds. nih.gov

Hydrogen Bonding: The difluoromethyl group (CF2H) is recognized as a "lipophilic hydrogen bond donor". nih.govnih.gov The acidic proton on the difluoromethyl group can participate in hydrogen bonding with biological targets like enzymes and receptors, an interaction not possible for a methyl (CH3) or trifluoromethyl (CF3) group. nih.gov

Bioisosteric Relationships: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The difluoroethyl group and its core CF2 unit are versatile bioisosteres. sci-hub.se

Ester/Ether Oxygen Mimic: The gem-difluoromethylene (CF2) group is a well-established bioisostere for an ether oxygen atom. nih.gov This is due to similarities in bond angles and dipole moments, allowing the CF2 group to replace a metabolically labile ether linkage while maintaining a similar conformation.

Hydroxyl/Thiol Bioisostere: The CF2H group can serve as a bioisostere of a hydroxyl (–OH) or thiol (–SH) group. cas.cnnih.gov Its ability to act as a hydrogen bond donor mimics a key interaction of these functional groups, while its increased lipophilicity can improve cell membrane permeability. nih.gov

Methoxy (B1213986) Group Mimic: The 2,2-difluoroethyl group can be considered a bioisosteric replacement for a methoxy group (–OCH3). While the methoxy group is a hydrogen bond acceptor, the CF2H group is a donor. However, this substitution can improve metabolic stability and modulate electronic properties and lipophilicity in a targeted manner. nih.gov Analysis has suggested that a difluoroanisole (PhOCF2H) may offer a better balance of properties compared to a trifluoroanisole (PhOCF3). researchgate.net

| Original Group | Bioisosteric Replacement | Key Property Mimicked/Modified |

|---|---|---|

| Ether (-O-) | gem-Difluoromethylene (-CF₂-) | Conformation, Dipole Moment; Improved Metabolic Stability |

| Hydroxyl (-OH) | Difluoromethyl (-CF₂H) | Hydrogen Bond Donation; Increased Lipophilicity |

| Thiol (-SH) | Difluoromethyl (-CF₂H) | Hydrogen Bond Donation; Increased Lipophilicity |

| Methoxy (-OCH₃) | Difluoroethoxy (-OCH₂CF₂H) | Modulated Lipophilicity & Electronics; Improved Metabolic Stability |

Structure

3D Structure

特性

IUPAC Name |

2,2-difluoroethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF2O2/c4-3(7)8-1-2(5)6/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULCHDSNUVHLRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111022-16-3 | |

| Record name | 2,2-Difluoroethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Difluoroethyl Chloroformate

Conventional Synthetic Routes and Process Development Considerations

The traditional and most common method for the synthesis of 2,2-difluoroethyl chloroformate involves the reaction of 2,2-difluoroethanol (B47519) with phosgene (B1210022) (COCl₂) or its safer, liquid or solid surrogates, diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). This reaction is a standard procedure for the preparation of chloroformates from alcohols.

The reaction proceeds via the nucleophilic attack of the oxygen atom of the alcohol on the electrophilic carbonyl carbon of the phosgenating agent. This is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. Common bases include tertiary amines such as triethylamine (B128534) or pyridine. The reaction is generally performed in an inert aprotic solvent like dichloromethane (B109758) (CH₂Cl₂), toluene, or tetrahydrofuran (B95107) (THF) at controlled temperatures, often starting at low temperatures (e.g., 0 °C) and gradually warming to room temperature.

Process development for the synthesis of 2,2-difluoroethyl chloroformate focuses on several key aspects:

Choice of Phosgenating Agent: While phosgene gas is highly reactive and cost-effective, its extreme toxicity necessitates stringent safety precautions and specialized handling equipment. Diphosgene, a liquid, and triphosgene, a solid, are often preferred in laboratory and smaller-scale industrial settings as they are easier and safer to handle. Triphosgene, in particular, can be used to generate phosgene in situ, minimizing the risks associated with handling the gaseous form. nih.gov

Catalyst and Base Selection: The choice of base is crucial for efficient reaction. Tertiary amines are commonly used, with their basicity and steric properties influencing the reaction rate and selectivity. nih.gov In some cases, catalytic amounts of N,N-dimethylformamide (DMF) can be employed to facilitate the reaction, particularly when using triphosgene. nih.gov

Reaction Conditions: Optimization of temperature, reaction time, and stoichiometry is critical for maximizing yield and minimizing the formation of byproducts, such as the corresponding carbonate, which can arise from the reaction of the product chloroformate with another molecule of the starting alcohol.

Purification: The crude product is typically purified by distillation under reduced pressure to remove the solvent, excess reagents, and any byproducts.

Table 1: Conventional Synthesis of 2,2-Difluoroethyl Chloroformate - Representative Reaction Parameters

| Parameter | Description |

| Starting Material | 2,2-Difluoroethanol |

| Phosgenating Agent | Phosgene, Diphosgene, or Triphosgene |

| Base | Triethylamine, Pyridine, or other tertiary amines |

| Solvent | Dichloromethane, Toluene, Tetrahydrofuran |

| Temperature | Typically 0 °C to room temperature |

| Catalyst (optional) | N,N-Dimethylformamide (especially with triphosgene) |

| Work-up | Filtration of amine hydrochloride salt, washing with dilute acid and brine |

| Purification | Distillation under reduced pressure |

Photochemical Approaches to Chloroformate Synthesis

In recent years, photochemical methods have emerged as a promising alternative for the synthesis of chloroformates, offering a potentially safer and more environmentally friendly route by avoiding the direct handling of phosgene. researchgate.net These methods often utilize chloroform (B151607) (CHCl₃) as both a solvent and a phosgene precursor.

The core principle involves the photo-oxidation of chloroform to generate phosgene in situ. This is typically achieved by irradiating a solution of the alcohol in chloroform with ultraviolet (UV) light in the presence of oxygen. The generated phosgene then reacts with the alcohol to form the desired chloroformate. acs.org

Key features of this photochemical approach include:

In Situ Phosgene Generation: This method avoids the storage and transportation of highly toxic phosgene. researchgate.net

Milder Reaction Conditions: The reactions are often carried out at or near room temperature.

While this method has been successfully applied to the synthesis of various chloroformates, its application to fluorinated alcohols like 2,2-difluoroethanol is an area of active research. researchgate.net The electron-withdrawing nature of the fluorine atoms in 2,2-difluoroethanol can influence its reactivity, and the reaction conditions may need to be optimized accordingly. The photochemical approach may also be applicable to the synthesis of fluorinated N-carboxy anhydrides, which are valuable in peptide synthesis. researchgate.net

Table 2: Photochemical Synthesis of Chloroformates - General Parameters

| Parameter | Description |

| Starting Material | Alcohol (e.g., 2,2-Difluoroethanol) |

| Reagent/Solvent | Chloroform (CHCl₃) |

| Gas | Oxygen (O₂) |

| Light Source | UV lamp (e.g., low-pressure mercury lamp) |

| Temperature | Typically ambient temperature |

| Product | Chloroformate formed in situ |

Emerging Preparative Strategies for Difluorinated Chloroformates

The field of organic synthesis is continuously evolving, with a strong emphasis on developing more efficient, safer, and sustainable methods. For the preparation of difluorinated chloroformates, several emerging strategies hold significant promise.

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing, particularly for reactions involving hazardous reagents like phosgene or highly exothermic processes. nih.govyoutube.comyoutube.com By conducting the reaction in a microreactor or a continuous flow system, the following benefits can be realized:

Enhanced Safety: The small reaction volumes within the reactor minimize the risk associated with handling hazardous materials. nih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to higher yields and purities. nih.gov

Scalability: Scaling up a reaction is often simpler and more predictable in a flow system compared to batch reactors. youtube.com

Automation: Flow systems can be readily automated for continuous production and real-time monitoring.

The synthesis of chloroformates, including 2,2-difluoroethyl chloroformate, is well-suited for flow chemistry. A solution of 2,2-difluoroethanol and a base can be continuously mixed with a stream of a phosgenating agent in a controlled manner, leading to a safe and efficient production process. google.com

Novel Catalytic Systems:

Enzymatic and Biocatalytic Approaches:

While still in its infancy for this class of compounds, the use of enzymes or engineered microorganisms for the synthesis of specialty chemicals is a rapidly growing field. Biocatalysis could offer a highly selective and environmentally benign route to fluorinated compounds, although significant research and development would be required to identify or engineer suitable enzymes for the synthesis of 2,2-difluoroethyl chloroformate.

Table 3: Comparison of Synthetic Methodologies

| Methodology | Advantages | Disadvantages |

| Conventional Synthesis | Well-established, high yields, applicable to large scale. | Use of highly toxic phosgene or its derivatives requires stringent safety measures. |

| Photochemical Synthesis | In situ generation of phosgene improves safety, milder conditions. researchgate.net | May require specialized photochemical equipment, potential for side reactions. |

| Flow Chemistry | Enhanced safety, precise control over reaction parameters, easy scalability. nih.govyoutube.com | Higher initial equipment cost, may require expertise in flow technology. |

Chemical Reactivity and Mechanistic Investigations of 2,2 Difluoroethyl Chloroformate

Nucleophilic Reactivity and Reaction Kinetics

The reactivity of 2,2-difluoroethyl chloroformate is largely defined by the electrophilicity of the carbonyl carbon, which makes it a prime target for nucleophilic attack. The presence of the two fluorine atoms on the ethyl group significantly influences its reactivity compared to non-fluorinated analogs by enhancing the electron-withdrawing effect. This section delves into the kinetics and pathways of its reactions with nucleophiles, particularly through solvolysis.

The solvolysis of chloroformates, a reaction where the solvent acts as the nucleophile, can proceed through several mechanistic pathways. These are broadly categorized as either an associative addition-elimination mechanism or a dissociative ionization mechanism (S_N1). The dominant pathway is highly dependent on the structure of the chloroformate and the nature of the solvent.

For many primary and secondary alkyl chloroformates, the solvolysis in most solvents is believed to occur via a bimolecular addition-elimination pathway. nih.gov In this mechanism, the solvent molecule attacks the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of the leaving group (chloride) and loss of carbon dioxide leads to the final products.

However, in highly ionizing and poorly nucleophilic solvents, such as those rich in 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), an ionization mechanism may become competitive or even dominant. nih.gov For some chloroformates, like 2-adamantyl chloroformate, solvolysis can lead to products with and without the retention of the CO2 unit, indicating multiple reaction pathways are at play. youtube.com

While specific kinetic studies for 2,2-difluoroethyl chloroformate are not extensively available in the reviewed literature, the principles from related compounds suggest that its solvolysis likely follows a bimolecular pathway in common nucleophilic solvents. The strong electron-withdrawing nature of the difluoroethyl group would further enhance the electrophilicity of the carbonyl carbon, favoring nucleophilic attack.

The rates of solvolysis of chloroformates are profoundly influenced by the solvent's nucleophilicity and ionizing power. The Grunwald-Winstein equation is a powerful tool used to analyze these solvent effects and elucidate reaction mechanisms. The extended form of this equation is:

log(k/k₀) = lN_T + mY_Cl

where:

k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol), respectively.

l is the sensitivity of the solvolysis to the solvent nucleophilicity (N_T).

m is the sensitivity to the solvent ionizing power (Y_Cl).

High l values (typically > 1.0) and moderate m values (around 0.5) are characteristic of an associative addition-elimination mechanism. nih.gov Conversely, low l values and high m values suggest a more dissociative or ionization (S_N1-like) mechanism.

Although specific rate constants for 2,2-difluoroethyl chloroformate are not provided in the searched literature, a hypothetical data table based on trends observed for similar chloroformates can illustrate the expected behavior. For instance, the solvolysis of ethyl chloroformate has been shown to have different sensitivities in different solvent classes, indicating a shift in mechanism. researchgate.net

Hypothetical Solvolysis Data for a Primary Chloroformate at 25°C

| Solvent | N_T | Y_Cl | k (s⁻¹) (Illustrative) |

| 100% Ethanol | 0.37 | -2.4 | 1.0 x 10⁻⁵ |

| 80% Ethanol | 0.00 | 0.00 | 5.0 x 10⁻⁶ |

| 50% Ethanol | -0.29 | 1.65 | 2.5 x 10⁻⁵ |

| 97% TFE-Water | -2.79 | 2.83 | 1.2 x 10⁻⁴ |

This table is for illustrative purposes only and does not represent actual experimental data for 2,2-difluoroethyl chloroformate.

Electrophilic Character and Reaction Specificity

The chloroformate functional group is inherently electrophilic, making 2,2-difluoroethyl chloroformate a potent acylating agent. It readily reacts with a variety of nucleophiles, including alcohols, amines, and thiols, to form the corresponding carbonates, carbamates, and thiocarbonates, respectively.

The reaction specificity is often high, with the reaction occurring predictably at the carbonyl carbon. The presence of the difluoroethyl group is expected to enhance this electrophilicity through induction, potentially leading to faster reaction rates compared to its non-fluorinated counterparts under similar conditions. These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

Chemoselectivity and Functional Group Compatibility in Reactions

In the context of complex molecule synthesis, the chemoselectivity of a reagent is of paramount importance. 2,2-Difluoroethyl chloroformate is expected to exhibit good chemoselectivity, reacting preferentially with stronger nucleophiles. For instance, in a molecule containing both an alcohol and an amine, it would likely react with the more nucleophilic amine to form a carbamate (B1207046) over the corresponding carbonate.

The functional group compatibility of 2,2-difluoroethyl chloroformate is generally good for its intended use as an acylating agent. However, its high reactivity necessitates careful consideration of the reaction conditions and the presence of other sensitive functional groups in the substrate. The choice of solvent and base can be tailored to optimize the desired reaction and minimize side reactions. While detailed studies on the functional group compatibility of 2,2-difluoroethyl chloroformate are not abundant in the searched literature, its general behavior can be inferred from the extensive studies on other chloroformates used in organic synthesis.

Applications of 2,2 Difluoroethyl Chloroformate in Complex Organic Synthesis

Formation of Carbonates and Carbamates

The primary and most fundamental application of 2,2-Difluoroethyl chloroformate in organic synthesis is as an acylating agent for the preparation of carbonates and carbamates. The highly electrophilic nature of the chloroformate carbonyl carbon makes it susceptible to nucleophilic attack by alcohols and amines. worktribe.com This reactivity is a general feature of chloroformates and is harnessed to introduce the 2,2-difluoroethoxycarbonyl group into a wide range of substrates. worktribe.comnih.gov

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. An alcohol or amine attacks the carbonyl carbon of 2,2-Difluoroethyl chloroformate, leading to a tetrahedral intermediate. Subsequent expulsion of the chloride ion yields the corresponding 2,2-difluoroethyl carbonate or 2,2-difluoroethyl carbamate (B1207046). The presence of a base is often required to neutralize the hydrogen chloride byproduct.

General methods for carbamate synthesis often involve the reaction of an amine with a chloroformate. nih.govorganic-chemistry.org For instance, the synthesis of various carbamates can be achieved by reacting amines with different chloroformate reagents, a principle that is directly applicable to 2,2-Difluoroethyl chloroformate. researchgate.net Catalytic methods, for example using indium, have been developed to promote the efficient and selective formation of carbamates from amines and alkyl chloroformates under mild conditions. researchgate.net Similarly, carbonates are synthesized by the reaction of alcohols with chloroformates. researchgate.net

Table 1: General Reactions of 2,2-Difluoroethyl Chloroformate

| Reactant | Functional Group | Product | Product Class |

|---|---|---|---|

| Alcohol (R-OH) | Hydroxyl | R-O-C(O)O-CH₂CF₂H | Carbonate |

| Amine (R-NH₂) | Primary Amine | R-NH-C(O)O-CH₂CF₂H | Carbamate |

| Amine (R₂NH) | Secondary Amine | R₂N-C(O)O-CH₂CF₂H | Carbamate |

Synthetic Utility in Heterocyclic Systems

While the direct application of 2,2-Difluoroethyl chloroformate in the construction of heterocyclic rings is not extensively documented, its role as a protecting group or a handle for further functionalization is of significant interest. The introduction of the 2,2-difluoroethoxycarbonyl group onto a nitrogen atom within a heterocyclic scaffold can modulate the reactivity of the system and enable subsequent synthetic transformations. The synthesis of fluorinated heterocyclic compounds is an active area of research, employing various strategies to incorporate fluorine-containing moieties. worktribe.comresearchgate.net For example, the reaction of amines with chloroformates is a standard method for the synthesis of carbamates, which can be key intermediates in the synthesis of more complex molecules, including those with heterocyclic cores. researchgate.net

Advanced Carbocation Chemistry Utilizing Chloroformate Precursors

The generation of carbocations from chloroformate precursors is not a commonly reported transformation. Carbocation chemistry typically involves rearrangements from less stable to more stable species, such as through hydride or alkyl shifts, often initiated from alcohols or alkyl halides under acidic conditions. libretexts.org The stability and reactivity of carbocations are fundamental concepts in organic chemistry, driving numerous synthetic outcomes. libretexts.org While the 2,2-difluoroethyl group could potentially influence the stability of an adjacent cationic center, dedicated studies on the generation of carbocations from 2,2-Difluoroethyl chloroformate and their subsequent synthetic applications are not prominent in the literature.

Cross-Coupling Reactions Involving Chloroformate Esters

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The cross-coupling of chloroformates with organometallic reagents represents a method for the synthesis of esters. researchgate.net Research has demonstrated the feasibility of palladium-catalyzed cross-coupling reactions between arylboronic acids and chloroformates to yield the corresponding aryl carboxylic esters. researchgate.net

While specific examples detailing the direct cross-coupling of 2,2-Difluoroethyl chloroformate are scarce, the general reactivity of related fluorinated compounds in such transformations is well-established. For instance, palladium-catalyzed cross-coupling reactions of various perfluoroorganic compounds and difluoro-olefins have been successfully developed. beilstein-journals.orgresearchgate.netmdpi.com Furthermore, the coupling of 2,2,2-trifluoroethyl iodide with organoboronic acids showcases the ability to form C-C bonds with fluorinated alkyl groups under palladium catalysis. cas.cn These examples suggest the potential for developing cross-coupling protocols involving 2,2-Difluoroethyl chloroformate, which would provide a novel route to difluoroethoxycarbonylated products.

Table 2: Related Palladium-Catalyzed Cross-Coupling Reactions

| Fluorinated Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2,2-Difluoro-1-iodoethenyl tosylate | Arylboronic acids | Pd(OAc)₂ / Na₂CO₃ | 1,1-Diaryl-2,2-difluoroethenes | beilstein-journals.orgresearchgate.net |

| 2,2,2-Trifluoroethyl iodide | Organoboronic acids | Pd catalyst / Ligand | (2,2,2-Trifluoroethyl)arenes | cas.cn |

| Ethyl Chloroformate | Arylboronic acids | Pd(PPh₃)₄ / Cu₂O | Arylcarboxylic esters | researchgate.net |

One-Pot Transformations and Cascade Reactions

Although specific cascade reactions initiated by 2,2-Difluoroethyl chloroformate are not well-documented, the synthesis of its precursor, 2,2-difluoroethanol (B47519), can be achieved through a multi-step, one-pot process starting from 1-chloro-2,2-difluoroethane. This process involves the formation of a 2,2-difluoroethyl ester followed by transesterification. google.com This highlights the synthetic accessibility of the core 2,2-difluoroethyl moiety through efficient, streamlined procedures. The development of novel cascade reactions involving 2,2-Difluoroethyl chloroformate remains an area with potential for future exploration.

2,2 Difluoroethoxycarbonyl Dfec As a Protecting Group in Organic Synthesis

Introduction and Orthogonality in Multistep Synthesis

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. nih.govlookchem.com A critical concept in this regard is "orthogonality," which refers to the ability to deprotect one protecting group in the presence of others without affecting them. lookchem.com This allows for a sequential and controlled manipulation of different functionalities within a complex molecule, a common requirement in the synthesis of natural products and pharmaceuticals.

The 2,2-difluoroethyl chloroformate reagent allows for the introduction of the 2,2-Difluoroethoxycarbonyl (DFEC) protecting group. The presence of the two fluorine atoms on the ethyl group significantly influences the electronic properties of the resulting carbamate (B1207046), ester, or thioester, thereby affecting its stability and cleavage conditions. The electrophilic nature of the chloroformate's carbonyl carbon makes it susceptible to nucleophilic attack by amines, alcohols, and thiols, leading to the formation of the corresponding DFEC-protected compounds.

While the introduction of the DFEC group is straightforward, its utility in multistep synthesis hinges on its orthogonality with other common protecting groups. Ideally, the conditions required for the removal of the DFEC group should not affect other protecting groups present in the molecule, and vice versa. However, based on available scientific literature, detailed studies on the orthogonality of the DFEC group with other widely used protecting groups such as Troc, Boc, and Fmoc are not extensively documented.

Mechanisms of Protection and Deprotection

Protection:

The protection of a primary or secondary amine with 2,2-difluoroethyl chloroformate proceeds via a nucleophilic acyl substitution reaction. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of a stable 2,2-difluoroethoxycarbonyl carbamate (DFEC-carbamate). The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Deprotection:

Detailed and specific methods for the deprotection of the 2,2-Difluoroethoxycarbonyl (DFEC) group are not well-documented in the scientific literature. However, based on the chemistry of similar halo-substituted ethoxycarbonyl protecting groups, such as the 2,2,2-trichloroethoxycarbonyl (Troc) group, certain cleavage mechanisms can be postulated. The Troc group is readily cleaved by reductive methods, for example, using zinc dust in acetic acid. This proceeds via a two-electron reduction of the trichloromethyl group, leading to the elimination of the protecting group as carbon dioxide and 2,2,2-trichloroethanol. It is plausible that the DFEC group could be susceptible to similar reductive cleavage conditions, although likely requiring different reagents or reaction parameters due to the greater strength of the C-F bond compared to the C-Cl bond.

Comparative Analysis with Established Protecting Groups (e.g., Troc, Boc, Fmoc)

A direct, data-driven comparative analysis of the DFEC group with established protecting groups like Troc, Boc, and Fmoc is challenging due to the limited information on DFEC's properties. However, a qualitative comparison can be made based on the known characteristics of these groups.

| Protecting Group | Reagent for Introduction | Common Deprotection Conditions | Stability |

| DFEC | 2,2-Difluoroethyl chloroformate | Not well-documented; potentially reductive cleavage. | Stability profile not extensively studied. |

| Troc | 2,2,2-Trichloroethyl chloroformate | Zn/AcOH, Cd/Pb, electrolysis. | Stable to acidic and basic conditions. |

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acids (e.g., TFA, HCl). | Stable to basic conditions and hydrogenolysis. |

| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Mild bases (e.g., piperidine). | Stable to acidic conditions and hydrogenolysis. |

Troc (2,2,2-Trichloroethoxycarbonyl): The Troc group is known for its stability under both acidic and basic conditions, making it orthogonal to both Boc and Fmoc groups. Its removal under reductive conditions with zinc provides a distinct deprotection pathway. Given the structural similarity, the DFEC group might share some of this stability, but the difference in the halogen atoms (fluorine vs. chlorine) would undoubtedly affect the ease of reductive cleavage.

Boc (tert-Butoxycarbonyl): The Boc group is a cornerstone of peptide synthesis and is readily cleaved by strong acids like trifluoroacetic acid (TFA). It is stable to basic conditions and catalytic hydrogenolysis. For the DFEC group to be orthogonal to Boc, it would need to be stable to strong acids, a property that has not been experimentally verified.

Fmoc (9-Fluorenylmethoxycarbonyl): The Fmoc group is characterized by its lability to mild bases, such as piperidine. It is stable under acidic conditions, making it orthogonal to the Boc group. For DFEC to be orthogonal to Fmoc, it would need to be stable to basic conditions. While carbamates are generally more stable to base than esters, the electron-withdrawing nature of the difluoroethyl group might influence its stability.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the analytical derivatization applications of 2,2-Difluoroethyl chloroformate . The search results consistently refer to other related compounds, such as ethyl chloroformate (ECF) and other fluoroalkyl chloroformates like heptafluorobutyl chloroformate and pentafluoropropyl chloroformate.

Therefore, it is not possible to provide a scientifically accurate article on "2,2-Difluoroethyl chloroformate" that adheres to the requested outline and content requirements. Generating content for the specified sections and subsections would require speculation and extrapolation from the properties and applications of different compounds, which would not be scientifically sound and would violate the core instruction to focus solely on 2,2-Difluoroethyl chloroformate.

Spectroscopic Characterization and Structural Elucidation of 2,2 Difluoroethyl Chloroformate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2,2-difluoroethyl chloroformate, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the influence of the fluorine atoms.

The ¹H and ¹³C NMR spectra of 2,2-difluoroethyl chloroformate are defined by the strong electron-withdrawing effects of the chloroformate group and the two fluorine atoms. These effects lead to significant downfield shifts for adjacent nuclei. libretexts.org

In the ¹H NMR spectrum , two main signals are expected. The methylene (B1212753) protons (-OCH₂-) adjacent to the chloroformate oxygen are deshielded and would appear as a triplet. The single proton on the difluoromethyl carbon (-CHF₂) is significantly deshielded by the two attached fluorine atoms and the nearby oxygen, appearing as a triplet of triplets due to coupling with both the methylene protons and the fluorine atoms.

The ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three carbon atoms in the molecule. The carbonyl carbon of the chloroformate group (Cl-C=O) will appear at the lowest field, typically in the range for acid halides. The methylene carbon (-OCH₂-) is shifted downfield due to the adjacent oxygen. The difluoromethyl carbon (-CHF₂) will also be significantly downfield and will exhibit a characteristic triplet splitting pattern due to one-bond coupling with the two fluorine atoms. acs.org

Predicted ¹H and ¹³C NMR Data for 2,2-Difluoroethyl Chloroformate

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹H NMR | |||

| -OCH ₂- | ~4.6 | Triplet (t) | ³JHH ≈ 5-7 |

| -CH F₂ | ~6.0 | Triplet of Triplets (tt) | ³JHH ≈ 5-7, ²JHF ≈ 55-60 |

| ¹³C NMR | |||

| C =O | ~150-160 | Singlet | - |

| -OC H₂- | ~70 | Triplet (t) | ²JCF ≈ 20-25 |

| -C HF₂ | ~115 | Triplet (t) | ¹JCF ≈ 240-250 |

Note: Predicted values are based on analysis of similar functional groups and compounds. pdx.edursc.orgchemicalbook.comchemicalbook.comchemicalbook.com

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. researchgate.net For 2,2-difluoroethyl chloroformate, the two fluorine atoms are chemically equivalent, and thus a single primary signal is expected. This signal will be split into a doublet of triplets (dt) due to coupling with the geminal proton (²JFH) and the vicinal methylene protons (³JFH). nih.gov The chemical shift is anticipated to be in the typical range for difluoroalkyl groups. rsc.orgresearchgate.net

Predicted ¹⁹F NMR Data for 2,2-Difluoroethyl Chloroformate

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| -CHF ₂ | ~ -90 to -120 | Doublet of Triplets (dt) | ²JFH ≈ 55-60, ³JFH ≈ 12-15 |

Note: Chemical shifts are relative to CFCl₃. Predicted values are based on analysis of similar fluorinated compounds. researchgate.netnih.gov

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing correlations between different nuclei. researchgate.netrsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak connecting the -OCH₂- and -CHF₂ proton signals, confirming their three-bond (vicinal) coupling. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak between the -OCH₂- proton signal and the corresponding carbon signal, and another between the -CHF₂ proton and its attached carbon. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations. Key correlations would include the -OCH₂- protons to the carbonyl carbon and the -CHF₂ carbon, and the -CHF₂ proton to the -OCH₂- carbon. These correlations definitively establish the connectivity of the ethyl group to the chloroformate functionality. mdpi.combas.bg

¹H-¹⁹F HETCOR (Heteronuclear Correlation): This experiment would show correlations between fluorine nuclei and protons, confirming the ²JFH and ³JFH couplings observed in the 1D spectra.

Together, these 2D techniques provide an unambiguous and detailed map of the molecular structure, leaving no doubt as to the identity of 2,2-difluoroethyl chloroformate. chemicalbook.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net

The IR spectrum of 2,2-difluoroethyl chloroformate is expected to be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the chloroformate group. This band typically appears at a high frequency, around 1775-1800 cm⁻¹ , due to the electron-withdrawing nature of the adjacent chlorine and oxygen atoms. chemicalbook.comnist.govnist.gov

Other significant absorptions would include:

C-O stretching vibrations from the ester linkage, typically found in the 1100-1300 cm⁻¹ region.

C-F stretching vibrations , which are characteristically strong and appear in the 1000-1150 cm⁻¹ region.

C-Cl stretching vibration , which is expected in the 650-800 cm⁻¹ range.

C-H stretching and bending vibrations from the ethyl group, appearing around 2900-3000 cm⁻¹ and 1400-1470 cm⁻¹, respectively.

Raman spectroscopy would complement the IR data. The C=O stretch is also Raman active. Symmetric vibrations, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. researchgate.net

Characteristic Vibrational Frequencies for 2,2-Difluoroethyl Chloroformate

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Intensity |

| C=O | Stretch | 1775 - 1800 | Very Strong |

| C-O | Stretch | 1100 - 1300 | Strong |

| C-F | Stretch | 1000 - 1150 | Strong |

| C-Cl | Stretch | 650 - 800 | Medium-Strong |

| C-H | Stretch | 2900 - 3000 | Medium |

Note: Predicted values are based on characteristic frequencies for similar functional groups. chemicalbook.comchemicalbook.comnist.govnist.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers structural clues based on its fragmentation pattern under electron ionization (EI). wikipedia.org

The molecular ion peak ([M]⁺) for 2,2-difluoroethyl chloroformate would be expected at m/z 144, corresponding to the molecular formula C₃H₃ClF₂O₂. A key feature would be the presence of an M+2 peak at m/z 146 with an intensity approximately one-third of the M peak, which is characteristic of compounds containing a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. libretexts.orglibretexts.org

The fragmentation of chloroformates is well-characterized. Common fragmentation pathways for 2,2-difluoroethyl chloroformate would likely include: mdpi.comnih.govnih.govcore.ac.uk

Loss of a chlorine radical (•Cl): This would lead to a prominent fragment ion at m/z 109 [M - 35]⁺.

Loss of the chloroformyl group (•COCl): This would result in an ion at m/z 81 [OCH₂CHF₂]⁺.

Alpha-cleavage: Breakage of the C-C bond can lead to fragments such as [CHF₂]⁺ at m/z 51.

Loss of the ethoxycarbonyl radical: A peak corresponding to the loss of the [CO₂CH₂CHF₂] radical could also be observed. mdpi.com

The presence of fluorine atoms can influence the fragmentation, and fragments containing fluorine would be readily identifiable. researchgate.netnih.gov

Predicted Key Fragments in the Mass Spectrum of 2,2-Difluoroethyl Chloroformate

| m/z | Identity | Fragmentation Pathway |

| 144/146 | [C₃H₃³⁵ClF₂O₂]⁺ / [C₃H₃³⁷ClF₂O₂]⁺ | Molecular Ion (M⁺) |

| 109 | [C₃H₃F₂O₂]⁺ | [M - Cl]⁺ |

| 81 | [C₂H₃F₂O]⁺ | [M - COCl]⁺ |

| 63/65 | [CO³⁵Cl]⁺ / [CO³⁷Cl]⁺ | Chloroformyl cation |

| 51 | [CHF₂]⁺ | Alpha-cleavage |

Note: Predicted fragmentation is based on established patterns for chloroformates and halogenated compounds. nist.govlibretexts.orglibretexts.orgyoutube.com

Theoretical and Computational Studies of 2,2 Difluoroethyl Chloroformate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule, providing insights into its geometry, stability, and fundamental properties. These calculations solve the Schrödinger equation for a molecule, yielding information about electron distribution, molecular orbitals, and electrostatic potential.

For halogenated ethyl chloroformates, methods like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) are commonly employed to model the electronic structure. For the related compound 2,2,2-trichloroethyl chloroformate, such calculations have been used to determine key structural parameters like bond lengths and angles.

Density Functional Theory (DFT) for Mechanistic Insights and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method that relates the electron density of a system to its energy, making it a powerful tool for predicting reaction mechanisms and reactivity. DFT calculations can be used to map out reaction pathways, identify transition states, and calculate activation energies, thereby providing deep mechanistic insights.

In the context of similar compounds like 2,2,2-trichloroethyl chloroformate, DFT calculations at levels such as B3LYP have been instrumental in understanding conformational preferences and vibrational spectra. For 2,2-Difluoroethyl chloroformate, DFT would be crucial for predicting its reactivity with various nucleophiles. The calculations could model the nucleophilic attack on the carbonyl carbon, which is the characteristic reaction for chloroformates.

By calculating the energies of reactants, transition states, and products, DFT can predict whether a reaction is thermodynamically favorable and kinetically feasible. The strong inductive effect of the two fluorine atoms is expected to stabilize the transition state of a nucleophilic acyl substitution reaction, potentially enhancing the reactivity of 2,2-Difluoroethyl chloroformate compared to non-fluorinated analogues. DFT studies could precisely quantify this enhancement and provide a detailed picture of the reaction mechanism.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Mapping the energy landscape reveals the relative stabilities of these conformers and the energy barriers between them.

Studies on the analogous 2,2,2-trichloroethyl chloroformate have shown that the molecule exists as a mixture of two primary conformers: anti and gauche, arising from rotation around the C-O bond. The relative populations of these conformers are determined by a delicate balance of steric and electronic effects. DFT calculations, combined with experimental methods like gas-phase electron diffraction, have confirmed the presence of both anti–anti (C_s symmetry) and anti–gauche (C_1 symmetry) conformers for the trichloro-analogue.

For 2,2-Difluoroethyl chloroformate, a similar conformational landscape is expected. The rotation around the O-CH2 bond would define the primary conformers. However, the smaller size of fluorine atoms compared to chlorine atoms would reduce steric hindrance. This might lower the energy barrier for rotation and could alter the relative stability of the anti and gauche forms. The strong gauche effect, often observed in 1,2-difluoro-substituted systems, might favor the gauche conformation due to stabilizing hyperconjugative interactions between the C-F and C-O bonds. A computational energy landscape map would precisely quantify these energy differences and rotational barriers.

Table 1: Predicted Conformational Data based on Analogous Compounds

| Feature | Finding in 2,2,2-Trichloroethyl Chloroformate | Predicted Trend for 2,2-Difluoroethyl Chloroformate |

| Identified Conformers | Exists as a mixture of anti and gauche conformers. | Also expected to have anti and gauche conformers. |

| Symmetry | anti-anti conformer has C_s symmetry; anti-gauche has C_1 symmetry. | Similar symmetries are predicted for the corresponding conformers. |

| Relative Energy | The anti and gauche conformers have small energy differences, coexisting at room temperature. | The relative energy may favor the gauche conformer due to reduced steric hindrance and potential hyperconjugative stabilization (gauche effect). |

| Rotational Barrier | A finite energy barrier exists for interconversion between conformers. | The energy barrier for rotation around the O-CH2 bond is expected to be lower than in the trichloro-analogue due to the smaller size of fluorine. |

Frontier Molecular Orbital (FMO) Theory in Understanding Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to explain and predict chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and shape of these frontier orbitals are key to understanding how a molecule will react.

For a chloroformate, the primary reaction is nucleophilic attack. In this context, 2,2-Difluoroethyl chloroformate acts as an electrophile. Therefore, its LUMO is of critical importance. The LUMO is expected to be localized primarily on the antibonding π* orbital of the carbonyl group (C=O). Nucleophiles, which are electron-donating species, will interact with this LUMO.

The strong electron-withdrawing nature of the 2,2-difluoroethyl group is predicted to have a significant impact on the frontier orbitals.

LUMO Energy: The inductive effect of the fluorine atoms will withdraw electron density from the chloroformate moiety, leading to a significant lowering of the LUMO's energy. A lower LUMO energy makes the molecule a stronger electrophile, as the energy gap between the nucleophile's HOMO and the electrophile's LUMO is smaller, facilitating a more favorable interaction.

HOMO Energy: The HOMO, likely localized on the non-bonding orbitals of the oxygen and chlorine atoms, would also be lowered in energy due to the inductive effect. This would make the molecule less nucleophilic itself.

Analyses of related compounds like 2,2,2-trichloroethyl chloroformate have used HOMO-LUMO analysis to deduce properties like ionization potential and chemical hardness. A similar analysis for the difluoro-compound would undoubtedly confirm its high electrophilicity, a direct consequence of its low-lying LUMO.

Table 2: Predicted Frontier Molecular Orbital Properties

| Molecular Orbital | Predicted Location | Influence of 2,2-Difluoroethyl Group | Consequence for Reactivity |

| HOMO | Non-bonding orbitals of oxygen and chlorine atoms. | Energy is lowered due to strong inductive effect. | Reduced nucleophilicity. |

| LUMO | Antibonding π* orbital of the carbonyl group (C=O). | Energy is significantly lowered due to strong inductive effect. | Enhanced electrophilicity; increased reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Expected to be relatively large. | The gap determines the molecule's overall kinetic stability and UV-Vis absorption properties. | A large gap suggests high kinetic stability in the absence of a reactive partner. |

Future Perspectives in 2,2 Difluoroethyl Chloroformate Research

Development of Novel Catalytic Systems for Transformations

The reactivity of 2,2-difluoroethyl chloroformate, like other chloroformates, is centered around the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. Future research is poised to move beyond traditional stoichiometric reactions towards more efficient and selective catalytic transformations.

Transition Metal Catalysis: The application of transition metal catalysis to chloroformate reactions is a promising frontier. youtube.comrsc.org Palladium-catalyzed cross-coupling reactions, for example, have been successful with other chloroformates, enabling the formation of esters and amides under mild conditions. researchgate.net Future work will likely focus on adapting these methods for DFEC, allowing for the coupling of the 2,2-difluoroethoxycarbonyl group with a wider array of substrates. The development of catalysts that can selectively activate the C-Cl bond of DFEC in the presence of other functional groups will be a key challenge.

Organocatalysis: Asymmetric covalent organocatalysis has emerged as a powerful tool in modern organic synthesis. nih.gov Chiral Lewis bases have been shown to activate alcohols for reaction with chloroformates, offering a pathway to enantioselective transformations. acs.org The development of organocatalysts specifically tailored for DFEC could enable the synthesis of chiral carbonates and carbamates with high enantiopurity, which are valuable intermediates in the pharmaceutical industry.

Photocatalysis: Recent advancements in photochemistry have opened up new avenues for chemical synthesis. A novel photo-on-demand method for the in situ synthesis of chloroformates from chloroform (B151607) and an alcohol has been reported, which can then be used for the one-pot synthesis of carbonates and carbamates. acs.orgorganic-chemistry.org Exploring the application of photocatalysis to directly mediate reactions of DFEC could lead to novel, environmentally benign synthetic methods that operate under mild conditions.

Exploration of Electrochemical Reactivity

The electrochemical behavior of fluorinated organic compounds is an area of growing interest due to their unique properties. researchgate.netlew.ronumberanalytics.com The high electronegativity of fluorine atoms in 2,2-difluoroethyl chloroformate is expected to significantly influence its reduction and oxidation potentials.

Future research will likely involve detailed cyclic voltammetry studies to determine the precise electrochemical window of DFEC and to identify its reduction and oxidation potentials. Understanding this behavior is crucial for designing electrosynthetic reactions. For instance, the electrochemical reduction of DFEC could provide a controlled method for the generation of reactive intermediates for subsequent coupling reactions.

Furthermore, the electrosynthesis of carbamates from amines and carbon dioxide has been demonstrated, showcasing the potential of electrochemical methods in CO2 fixation. rsc.org Investigating the possibility of using DFEC in similar electrocarboxylation or electrocarbamoylation reactions could lead to novel and sustainable synthetic routes. The electrochemical fluorination of organic compounds is a well-established industrial process, and a deeper understanding of the electrochemical properties of partially fluorinated compounds like DFEC could lead to new applications in this field. fluorine1.ruresearchgate.net

Design of Advanced Synthetic Pathways Utilizing DFEC

The 2,2-difluoroethyl group is a valuable motif in medicinal and agricultural chemistry. Consequently, the development of advanced synthetic pathways that utilize DFEC as a key building block is a significant area of future research.

Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. tandfonline.com Designing cascade sequences that incorporate DFEC as a reactant could enable the rapid construction of complex molecules containing the 2,2-difluoroethyl group. For instance, a reaction could be initiated by the nucleophilic attack on DFEC, with the resulting intermediate undergoing a series of intramolecular cyclizations or rearrangements.

Multicomponent Reactions (MCRs): MCRs, in which three or more reactants combine in a single step to form a product containing substantial portions of all the reactants, are powerful tools for generating molecular diversity. organic-chemistry.org The development of MCRs involving DFEC, amines, and other components could provide rapid access to libraries of novel compounds with potential biological activity. The isocyanide-based Ugi and Passerini reactions are classic examples of MCRs that could potentially be adapted to include DFEC or its derivatives.

Synthesis of Fluorinated Heterocycles: Fluorinated heterocyclic compounds are of great importance in drug discovery. DFEC can serve as a precursor for the introduction of the 2,2-difluoroethoxycarbonyl group, which can then be elaborated into various heterocyclic systems. Future work will likely focus on developing novel and efficient methods for the synthesis of a wide range of fluorinated heterocycles starting from DFEC.

Untapped Applications in Materials Science and Medicinal Chemistry

The unique properties imparted by the 2,2-difluoroethyl group suggest that DFEC has significant and largely unexplored potential in both materials science and medicinal chemistry.

Materials Science: Fluorinated compounds are widely used in the development of advanced materials, including liquid crystals and polymers. alfa-chemistry.com The introduction of fluorine can significantly alter properties such as polarity, thermal stability, and surface energy. researchgate.netrsc.org The use of DFEC as a building block for the synthesis of novel fluorinated liquid crystals is a promising area of research. tandfonline.com The polarity and steric effects of the difluoroethyl group could be exploited to fine-tune the mesophase behavior and electro-optical properties of liquid crystal materials. Furthermore, DFEC could be used to modify the surfaces of polymers and other materials to impart desirable properties such as hydrophobicity and chemical resistance.

Medicinal Chemistry: The incorporation of fluorine into drug candidates is a common strategy to enhance their metabolic stability, binding affinity, and bioavailability. The 2,2-difluoroethyl group is a particularly interesting substituent in this regard.

Q & A

Q. What are the recommended safety protocols for handling 2,2-Difluoroethyl chloroformate in laboratory settings?

- Methodological Answer : Due to its lachrymatory and corrosive properties, strict safety measures are required. Always use a fume hood, chemical-resistant gloves (e.g., nitrile), and safety goggles. In case of inhalation, immediately move the affected individual to fresh air and provide artificial respiration if necessary. Consult a physician and present the safety data sheet (SDS) for reference. Emergency protocols for similar chloroformates emphasize avoiding skin contact and using neutralizing agents (e.g., sodium bicarbonate) for spills .

Q. How can the purity of 2,2-Difluoroethyl chloroformate be assessed using analytical techniques?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 210–260 nm is recommended for purity analysis. Gas chromatography-mass spectrometry (GC-MS) can identify volatile impurities. Nuclear magnetic resonance (NMR; H and F) is critical for structural confirmation, with characteristic peaks for the difluoroethyl group (δ ~4.8 ppm for H, δ ~-120 ppm for F). Cross-reference with certified reference standards to validate results .

Q. What synthetic routes are commonly employed to prepare 2,2-Difluoroethyl chloroformate?

- Methodological Answer : A standard method involves reacting 2,2-difluoroethanol with phosgene (COCl) under anhydrous conditions. The reaction is typically conducted at 0–5°C in dichloromethane, with pyridine as a catalyst to neutralize HCl byproducts. Post-synthesis, distillation under reduced pressure (40–50°C, 10–15 mmHg) isolates the product. Monitor reaction progress via FT-IR for the disappearance of the -OH stretch (~3400 cm) and emergence of the carbonyl stretch (~1770 cm) .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence the reactivity of 2,2-Difluoroethyl chloroformate in acylation reactions?

- Methodological Answer : Solvent polarity significantly impacts reaction kinetics. In non-polar solvents (e.g., toluene), the reagent exhibits slower acylation rates due to reduced electrophilicity. Polar aprotic solvents (e.g., THF, DMF) enhance reactivity by stabilizing transition states. LFER (Linear Free Energy Relationship) studies on analogous chloroformates suggest that electron-withdrawing substituents on the solvent increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. Optimize temperature (20–40°C) and stoichiometry (1.2–1.5 eq.) to balance yield and side reactions .

Q. What computational methods are suitable for predicting the stability of 2,2-Difluoroethyl chloroformate under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model hydrolysis pathways. Simulations predict that acidic conditions (pH < 3) favor protonation of the carbonyl oxygen, increasing susceptibility to nucleophilic attack by water. At neutral pH, base-catalyzed hydrolysis dominates, with a calculated activation energy of ~25 kcal/mol. Computational tools like ACD/Labs software provide solubility and partition coefficient predictions (logP ≈ 1.8) to assess storage stability .

Q. How can conflicting spectral data for 2,2-Difluoroethyl chloroformate degradation products be resolved?

- Methodological Answer : Contradictions in GC-MS or NMR data often arise from isomerization or trace moisture-induced side products. Use tandem MS (MS/MS) to differentiate isobaric species. For example, hydrolyzed products (e.g., 2,2-difluoroethanol) can be identified via F NMR (δ ~-120 ppm) and LC-TOF for accurate mass determination. Cross-validate with controlled degradation studies under accelerated conditions (40°C, 75% RH) to isolate and characterize impurities .

Key Research Considerations

- Contradictions : Discrepancies in boiling points (e.g., calculated vs. experimental) highlight the need for empirical validation under controlled conditions .

- Safety Compliance : Adhere to OSHA and ECHA guidelines for chlorinated carbonyl compounds, including proper waste disposal and emergency response training .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。